

Comparative Analysis of AVPr1b Antagonist Pharmacokinetic Properties

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Compound of Interest		
Compound Name:	TASP0390325	
Cat. No.:	B611170	Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the pharmacokinetic properties of three arginine vasopressin receptor 1b (AVPr1b) antagonists: THY1773, ABT-436, and SSR149415. While the initial focus of this analysis was to include **TASP0390325**, a comprehensive search of publicly available scientific literature and databases did not yield sufficient pharmacokinetic data for a comparative assessment. Therefore, this guide will focus on the aforementioned alternatives to provide valuable insights into the pharmacokinetic profiles of this class of compounds.

The data presented herein is compiled from preclinical and clinical studies, offering a comparative overview of key parameters such as absorption, distribution, metabolism, and excretion (ADME). This information is crucial for the evaluation and selection of drug candidates in the development of novel therapeutics targeting the AVPr1b.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for THY1773 and ABT-436. Due to the limited availability of specific quantitative data for SSR149415 in the reviewed literature, a qualitative summary is provided.



Parameter	THY1773 (in Rats)	THY1773 (in Dogs)	ABT-436 (in Humans)
Bioavailability (F%)	46.4% (oral)	45.0% (oral)	Data not available
Time to Maximum Concentration (Tmax)	Data not available	Data not available	2.95 - 2.98 hours (single dose)
Maximum Concentration (Cmax)	Data not available	Data not available	1.02 - 1.09 μg/mL (single dose)
Area Under the Curve (AUC)	Data not available	Data not available	5.66 - 5.97 μg·h/mL (single dose)
Elimination Half-life (t½)	Data not available	Data not available	25.7 - 32 hours (single and multiple doses)[1]
Plasma Protein Binding	89.2%	89.6%	Data not available
Blood-to-Plasma Ratio	0.822	0.846	Data not available
Renal Clearance (CLr)	Urinary excretion of unchanged drug was 4.6% in 24h (intravenous)	Urinary excretion of unchanged drug was 2.0% in 24h (intravenous)	Data not available

SSR149415 Qualitative Summary: SSR149415 is reported to be an orally active V1b receptor antagonist. In animal models, it demonstrates efficacy at doses ranging from 3 mg/kg, with a duration of action exceeding 4 hours at a 10 mg/kg oral dose[2]. It is noted to have an adequate Absorption, Distribution, Metabolism, and Excretion (ADME) profile and is well-tolerated in both animals and humans[2].

Experimental Protocols

Detailed methodologies for the key pharmacokinetic experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

THY1773 Pharmacokinetic Studies in Rats and Dogs[3]



- Animal Models: Male Sprague Dawley rats and male beagle dogs were used.
- Administration: For intravenous (IV) administration, THY1773 was dissolved in 10% (v/v) hydroxypropyl-β-cyclodextrin at pH 4. For oral (PO) administration, it was suspended in 0.5% (w/v) methylcellulose 400.
- Dosing: Rats received 1 mg/kg and dogs received 0.5 mg/kg.
- Sample Collection: Blood samples were collected at predose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing EDTA-2K. Plasma was separated by centrifugation. Urine samples were collected for 24 hours post-IV administration.
- Sample Analysis: Plasma and urine samples were deproteinized with acetonitrile/methanol (9:1, v/v) containing an internal standard. The supernatant was analyzed by LC-MS/MS to determine THY1773 concentrations.
- Plasma Protein Binding: Determined by equilibrium dialysis at a THY1773 concentration of 300 ng/mL.
- Blood-to-Plasma Ratio: Evaluated in pooled whole blood at a concentration of 1 μmol/L.

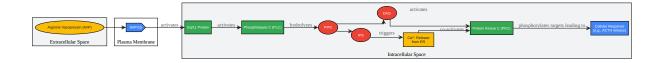
ABT-436 Pharmacokinetic Study in Healthy Volunteers[1]

- Study Design: A single-dose, double-blind, randomized, 4-period crossover study was conducted in twenty moderate alcohol drinkers.
- Administration: A single 1,000 mg oral dose of ABT-436 was administered.
- Sample Collection: Plasma samples were collected to measure ABT-436 levels.
- Sample Analysis: Plasma concentrations of ABT-436 were determined to calculate pharmacokinetic parameters including Tmax, Cmax, AUC, and t½.

Signaling Pathway and Experimental Workflow Visualization



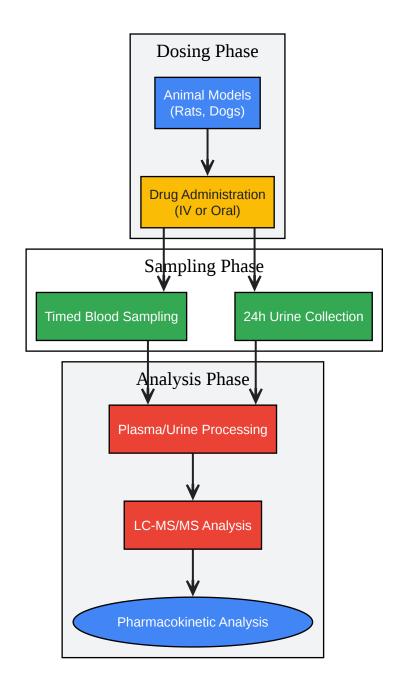
To provide a clearer understanding of the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.



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Caption: AVPr1b signaling pathway.





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Caption: Preclinical pharmacokinetic experimental workflow.

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